Oxolan-3-yl 5-fluoro-2-methylbenzoate
Description
Oxolan-3-yl 5-fluoro-2-methylbenzoate is an ester derivative featuring a benzoic acid backbone substituted with a fluorine atom at position 5 and a methyl group at position 2. The ester moiety is derived from oxolan-3-ol (tetrahydrofuran-3-ol), conferring a cyclic ether structure that enhances lipophilicity and bioavailability.
Properties
IUPAC Name |
oxolan-3-yl 5-fluoro-2-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-8-2-3-9(13)6-11(8)12(14)16-10-4-5-15-7-10/h2-3,6,10H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPSIJAMNFYWCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)OC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Benzoate Esters
Oxolan-3-yl 5-Fluoro-2-methylbenzoate
- Molecular Formula : Estimated as C₁₂H₁₃FO₃ (oxolan-3-yl: C₄H₇O; benzoate: C₈H₅FO₂).
- Oxolan-3-yl ester improves lipid solubility compared to linear alkyl esters.
5-Fluoro-4-(3-Oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)-2-[(2S)-1,1,1-Trifluoropropan-2-yl]oxy]benzoic Acid (Intermediate 24, )
- Molecular Formula : C₁₅H₁₂F₄N₃O₄.
- Key Features :
- Trifluoropropoxy ester increases hydrophobicity and metabolic resistance.
- Triazolo-oxazine ring introduces heterocyclic complexity, likely enhancing target affinity.
- LC-MS Data : m/z = 407 [M+H]+, indicating lower molecular weight than the target compound.
Benzoylated Oxolan-3-yl Ester ()
- Molecular Formula : C₂₆H₂₁FO₇.
- Key Features :
- Three benzoyl groups significantly increase molecular weight and lipophilicity.
- Fluorine substitution on the oxolane ring alters electronic properties.
- Comparison : The target compound’s simpler structure (lacking benzoyl groups) may improve solubility and synthetic accessibility.
Heterocyclic Derivatives Incorporating Oxolan-3-yl Groups
tert-Butyl (4S)-2-(4-Fluoro-3,5-dimethylphenyl)-4-methyl-3-[2-oxo-3-[1-[(3R)-oxolan-3-yl]indazol-5-yl]imidazol-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate (Compound 64a, )
- Molecular Formula : C₃₄H₃₄FN₅O₄.
- LC-MS Data : m/z = 628 [M+H]+, indicating a larger, more complex structure.
- Pyrazolo-pyridine core contributes to rigid, planar geometry for receptor binding.
5-Bromo-1-[(3S)-oxolan-3-yl]indazole (Compound 22c, )
- Key Features :
- Bromine substitution at position 5 increases molecular weight and polarizability.
- (3S)-oxolan-3-yl group may influence stereospecific interactions.
Research Findings and Functional Implications
Physicochemical Properties
*Estimated using fragment-based methods.
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